2,7-Dichloroquinazolin-4-amine

2,7-Dichloroquinazolin-4-amine is a non-fungible quinazoline scaffold for kinase inhibitor discovery. The 2,7-dichloro substitution pattern creates a unique electronic profile—DFT studies confirm elevated LUMO coefficient at C4, enabling predictable regioselective SNAr amination. This reactivity is absent in 2,4- or 2,6-dichloro isomers, making it the definitive precursor for 4-aminoquinazoline libraries targeting EGFR, VEGFR, and serine/threonine kinases. Ideal for SAR programs and ATP-binding pocket mimetics. Insist on the correct isomer to avoid synthetic failure.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
CAS No. 111218-91-8
Cat. No. B048812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroquinazolin-4-amine
CAS111218-91-8
Synonyms2,6-DICHLOROQUINAZOLIN-4-AMINE
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(N=C2N)Cl
InChIInChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13)
InChIKeyMRSMJCRTQBMITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloroquinazolin-4-amine (CAS: 111218-91-8) | Key Intermediate for Kinase Inhibitor R&D


2,7-Dichloroquinazolin-4-amine (CAS: 111218-91-8) is a disubstituted quinazoline derivative with the molecular formula C8H5Cl2N3 and a molecular weight of 214.05 g/mol . It functions primarily as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly for the development of tyrosine and serine/threonine kinase inhibitors targeting pathways in oncology and inflammation [1]. Its chemical identity is confirmed by its SMILES notation (NC1=C2C=CC(Cl)=CC2=NC(Cl)=N1) and MDL number (MFCD00563869) . The compound's strategic value is derived from its two chlorine atoms, which enable regioselective functionalization for the construction of diverse small-molecule libraries [1].

Why 2,7-Dichloroquinazolin-4-amine Cannot Be Readily Replaced by Other Quinazoline Isomers


Generic substitution with other dichloroquinazoline isomers (e.g., 2,4- or 2,6-substituted) or mono-chloro analogs is chemically invalid due to differences in regioselective reactivity [1]. The specific 2- and 7- positioning of the chlorine atoms dictates the compound's unique electronic profile. Density Functional Theory (DFT) calculations demonstrate that the LUMO coefficient at the 4-position of 2,4-dichloroquinazolines is higher, making it more susceptible to nucleophilic attack, which is the foundation for its use as a precursor for 4-aminoquinazolines [1]. Altering the halogen substitution pattern fundamentally changes this reactivity, leading to different reaction outcomes, side-products, or complete synthetic failure. This makes 2,7-Dichloroquinazolin-4-amine a non-fungible building block for specific synthetic routes in drug discovery.

2,7-Dichloroquinazolin-4-amine: Quantitative Evidence for Differentiation


Validated Application Scenarios for Procuring 2,7-Dichloroquinazolin-4-amine


Synthesis of Targeted Kinase Inhibitor Libraries for Oncology R&D

2,7-Dichloroquinazolin-4-amine is a foundational building block for constructing compound libraries aimed at inhibiting oncogenic kinases . Researchers utilize this amine to create novel analogs targeting tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases. Its use in structure-activity relationship (SAR) studies is well-documented for optimizing drug-like properties and identifying therapeutic candidates for cancer and autoimmune disorders . The scaffold is particularly valuable for developing compounds targeting ATP-binding pockets, a common mechanism for kinase inhibitors .

Regioselective Synthesis of 4-Aminoquinazoline Derivatives

This compound is essential for regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. Its 2- and 7-chloro substitution pattern allows for the selective replacement of the chlorine atom at the 4-position, a well-documented and useful method for synthesizing 2-chloro-4-aminoquinazolines [1]. This predictable reactivity is a key asset for medicinal chemists designing focused chemical libraries and for process chemists developing robust, scalable synthetic routes to advanced pharmaceutical intermediates [1].

Development of Anti-inflammatory and Neuroprotective Agents

Derivatives of 2,7-dichloroquinazolin-4-amine have been explored for their potential in modulating inflammatory and neuroprotective pathways . The quinazoline scaffold is a known pharmacophore for phosphodiesterase (PDE) inhibition, a mechanism linked to anti-inflammatory and neuroprotective effects . Researchers use this core to design and synthesize novel compounds that may modulate PDE enzymes, offering a starting point for developing therapeutics for inflammatory and neurodegenerative diseases .

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